molecular formula C5H2ClF3N2S B11759058 2-Chloro-6-trifluoromethylsulfanylpyrazine

2-Chloro-6-trifluoromethylsulfanylpyrazine

Cat. No.: B11759058
M. Wt: 214.60 g/mol
InChI Key: ZGYUGGMMJRSUDW-UHFFFAOYSA-N
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Description

2-Chloro-6-trifluoromethylsulfanylpyrazine is a heterocyclic compound with the molecular formula C5H2ClF3N2S. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a trifluoromethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-trifluoromethylsulfanylpyrazine typically involves the introduction of the trifluoromethylsulfanyl group onto a pyrazine ring. One common method includes the reaction of 2-chloropyrazine with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-6-trifluoromethylsulfanylpyrazine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the reactivity of the pyrazine ring, enables the compound to interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-trifluoromethylsulfanylpyrazine is unique due to the presence of both chlorine and trifluoromethylsulfanyl groups on the pyrazine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H2ClF3N2S

Molecular Weight

214.60 g/mol

IUPAC Name

2-chloro-6-(trifluoromethylsulfanyl)pyrazine

InChI

InChI=1S/C5H2ClF3N2S/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H

InChI Key

ZGYUGGMMJRSUDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)SC(F)(F)F

Origin of Product

United States

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